REACTION_SMILES
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[CH2:11]1[CH2:12][CH2:13][c:14]2[c:15]([OH:20])[cH:16][cH:17][cH:18][c:19]21.[CH3:4][CH2:5][N:6]([CH2:7][CH3:8])[CH2:9][CH3:10].[Cl-:1].[Cl-:3].[ClH:21].[Mg+2:2].[O:22]1[CH2:23][CH2:26][CH2:25][CH2:24]1>>[CH2:11]1[CH2:12][CH2:13][c:14]2[c:15]([OH:20])[c:16]([CH:23]=[O:22])[cH:17][cH:18][c:19]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2c1CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
|
product
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Smiles
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O=Cc1ccc2c(c1O)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |